molecular formula C14H18BClO4 B2971388 Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2201133-24-4

Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2971388
CAS No.: 2201133-24-4
M. Wt: 296.55
InChI Key: LXLLJEVGHWIWNP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Employed in the development of advanced materials, including polymers and nanomaterials.

    Agriculture: Used in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-chloro-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the coupling process, and the product is purified using standard techniques like column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester group.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison:

  • Uniqueness: Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the position of the chloro group, which influences its reactivity and the types of reactions it can undergo.
  • Reactivity: The presence of the chloro group in the ortho position relative to the ester group can lead to different reactivity patterns compared to its para or meta counterparts.

This compound’s versatility and unique reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLLJEVGHWIWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201133-24-4
Record name methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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